molecular formula C21H17F4N3O3S B10946899 N-[4-(difluoromethoxy)-2-methylphenyl]-2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide

N-[4-(difluoromethoxy)-2-methylphenyl]-2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B10946899
M. Wt: 467.4 g/mol
InChI Key: COBSAQKWLKFVRA-UHFFFAOYSA-N
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Description

N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of difluoromethoxy groups, a pyrimidinyl sulfanyl moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-(difluoromethoxy)aniline with acetic anhydride to form N-(4-(difluoromethoxy)phenyl)acetamide. This intermediate is then reacted with 4-(difluoromethoxy)phenyl-2-pyrimidinyl sulfanyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Difluoromethoxy)phenyl)acetamide
  • N-(4-(Difluoromethoxy)phenyl)-2-(4-methylphenyl)sulfanylacetamide
  • N-(4-(Difluoromethoxy)phenyl)-2-(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanylacetamide

Uniqueness

N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE stands out due to its unique combination of difluoromethoxy groups and pyrimidinyl sulfanyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17F4N3O3S

Molecular Weight

467.4 g/mol

IUPAC Name

N-[4-(difluoromethoxy)-2-methylphenyl]-2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H17F4N3O3S/c1-12-10-15(31-20(24)25)6-7-16(12)27-18(29)11-32-21-26-9-8-17(28-21)13-2-4-14(5-3-13)30-19(22)23/h2-10,19-20H,11H2,1H3,(H,27,29)

InChI Key

COBSAQKWLKFVRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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